6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
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Overview
Description
6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 6-(3-Hydroxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Reduction: Formation of 6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazine.
Substitution: Formation of 6-(3-Substituted phenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives.
Scientific Research Applications
6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
- 6-(3-Hydroxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 6-(3-Methylphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
- 6-(3-Ethoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
Comparison: Compared to its analogs, 6-(3-Methoxyphenyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
87428-11-3 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)9-6-11-10(14)13-12-9/h2-5H,6H2,1H3,(H2,11,13,14) |
InChI Key |
OSMUBAGYKAOKKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)NC2 |
Origin of Product |
United States |
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